5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide
Description
5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-carbohydrazide is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system with a carbohydrazide (-CONHNH₂) substituent at position 2. This scaffold is synthesized via a multi-step process involving condensation of ethyl imidazo[1,2-a]pyridine-2-carboxylate with hydrazine hydrate, followed by reactions with substituted aldehydes or alkynes under reflux conditions .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h5H,1-4,9H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEGWFFVZVFOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazo[1,2-a]pyridine derivatives with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Imidazo[1,2-a]pyridine-carbohydrazides
The target compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and the fused heterocyclic core. Key analogues include:
Key Insights :
Core Heterocycle Modifications
Replacing the pyridine core with pyrimidine or pyrazine alters electronic properties and solubility:
Key Insights :
Key Insights :
- Hydrazine-based methods allow precise control over carbohydrazide formation but require harsh reflux conditions .
Biological Activity
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potentials and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates both imidazole and pyridine rings. The presence of the carbohydrazide functional group enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often fall within a sub-micromolar range, indicating potent activity against pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.22 - 0.25 | Antibacterial |
| 7b derivative | 0.22 - 0.25 | Antibacterial |
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it has been reported to exhibit cytotoxic effects against lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116) with IC50 values indicating effective inhibition .
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| NCI-H460 | 0.4 | Anticancer |
| HCT-116 | 0.7 | Anticancer |
Other Biological Activities
Beyond antimicrobial and anticancer effects, imidazo[1,2-a]pyridine derivatives are noted for their anti-inflammatory and analgesic properties. These activities contribute to their potential as therapeutic agents in treating a variety of conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the imidazole or pyridine rings can significantly influence their pharmacological profiles. For instance:
- Substituents : Introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.
- Ring Modifications : Alterations in the ring structure can lead to changes in binding affinity to biological targets.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- A study involving a series of analogs demonstrated significant anticancer activity against multiple human cancer cell lines.
- Another investigation reported promising results in treating infections caused by resistant bacterial strains using modified imidazo[1,2-a]pyridine compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
